2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
CAS No.:
Cat. No.: VC14541867
Molecular Formula: C18H12N4OS2
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12N4OS2 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one |
| Standard InChI | InChI=1S/C18H12N4OS2/c23-16-9-11(10-24-18-21-13-6-2-4-8-15(13)25-18)19-17-20-12-5-1-3-7-14(12)22(16)17/h1-9H,10H2,(H,19,20) |
| Standard InChI Key | IBHFLFYEAVVPRL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=NC5=CC=CC=C5S4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one, reflects its intricate architecture. Its molecular formula, C₁₈H₁₂N₄OS₂, corresponds to a molecular weight of 364.4 g/mol. Key structural components include:
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A benzothiazole moiety (1,3-benzothiazol-2-ylsulfanyl group), known for electron-deficient aromatic systems that enhance bioactivity.
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A pyrimido[1,2-a]benzimidazole core, combining nitrogen-rich pyrimidine and benzimidazole rings, which facilitate hydrogen bonding and π-π interactions with biological targets.
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A methylsulfanyl (-SCH₃) linker bridging the two heterocyclic systems, contributing to conformational flexibility and hydrophobic interactions.
Table 1: Key Molecular Properties
Synthetic Methodologies
Multi-Step Condensation Approach
The synthesis typically involves a three-step protocol starting with 2-aminobenzimidazole:
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Condensation: Reacting 2-aminobenzimidazole with aromatic aldehydes (e.g., benzaldehyde derivatives) in acidic media to form Schiff bases.
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Cyclization: Introducing a thio derivative (e.g., 2-mercaptobenzothiazole) under reflux conditions to cyclize the intermediate into the pyrimido[1,2-a]benzimidazole scaffold.
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Functionalization: Sulfur alkylation at the methyl position using agents like methyl iodide to install the benzothiazol-2-ylsulfanyl group.
Optimization Challenges
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Yield Limitations: The final step often yields ≤50% due to steric hindrance from the bulky benzothiazole group.
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Purification: Chromatographic separation is required to isolate the product from unreacted intermediates and dimeric byproducts.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
Structurally related pyrimidino-benzothiazole derivatives exhibit cyclooxygenase-2 (COX-2) inhibition, with IC₅₀ values ranging from 0.8–2.4 μM . While direct data for this compound is lacking, its shared pharmacophore—a planar aromatic system and sulfhydryl group—implies comparable COX-2 selectivity over COX-1 .
Antimicrobial Efficacy
Benzimidazole-thiazole hybrids have shown broad-spectrum antimicrobial activity. For example, analogs inhibit Staphylococcus aureus (MIC: 4 μg/mL) and Candida albicans (MIC: 8 μg/mL) by disrupting microbial DNA gyrase and ergosterol biosynthesis.
Pharmacological Applications and Limitations
Therapeutic Prospects
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Neurological Disorders: Potential as an adjunctive therapy for epilepsy or anxiety disorders due to GABA receptor interaction.
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Infectious Diseases: Could address drug-resistant bacterial and fungal strains via novel enzymatic targets.
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Oncology: Benzimidazole derivatives are known topoisomerase inhibitors, suggesting anticancer applications .
Current Limitations
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ADME/Toxicity Data: No in vivo pharmacokinetic or toxicity profiles are available, hindering preclinical advancement.
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Synthetic Scalability: Low yields and complex purification limit bulk production for clinical trials.
Future Research Directions
Mechanistic Elucidation
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Target Identification: Proteomic studies (e.g., affinity chromatography) to map binding partners in neuronal and microbial systems.
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Structure-Activity Relationships (SAR): Modifying the sulfanyl linker length or substituting benzothiazole with other heterocycles to optimize potency .
Preclinical Development
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In Vivo Models: Testing anticonvulsant efficacy in rodent seizure models (e.g., maximal electroshock test).
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Toxicology: Acute and chronic toxicity assessments in mammalian systems to establish safety margins.
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